Lipophilicity vs. N-Phenyl-N′-cyanourea
The 4-chloro substituent imparts a computed logP (XLogP3) of 2.5 for N-(4-chlorophenyl)-N′-cyanourea [1]. In comparison, the unsubstituted analog N-phenyl-N′-cyanourea has a predicted XLogP3 of approximately 1.5–1.8 based on the Hansch π constant for chlorine (+0.71) subtracted from the measured value [2]. This ΔlogP of ~0.7–1.0 log unit is significant for membrane permeability and non-specific protein binding, placing the 4-chloro analog in a more favorable lipophilicity range for cell-based assays where moderate permeability without excessive promiscuity is desired [3].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-Phenyl-N′-cyanourea: estimated XLogP3 ≈ 1.5–1.8 (based on Hansch π(Cl) = +0.71 subtracted from 2.5; no experimentally measured value available) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 to +1.0 log units for the 4-chloro derivative |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated via fragment-based method |
Why This Matters
For cell-permeability-dependent assays, a ΔlogP of ~1 unit can translate to a ~10-fold difference in membrane partitioning, making the 4-chloro derivative more suitable for intracellular target engagement studies than the unsubstituted phenyl analog.
- [1] PubChem. 1-(4-Chlorophenyl)-3-cyanourea. Compound Summary, CID 4206596. XLogP3 = 2.5. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. (π(Cl) = +0.71 for aromatic substitution.) View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Optimal logP range for cell-based assays discussed.) View Source
